Syringaresinol
Overview
Description
Syringaresinol is a lignan that is 7,9’:7’,9-diepoxylignane substituted by hydroxy groups at positions 4 and 4’ and methoxy groups at positions 3, 3’, 5 and 5’ respectively . It has a role as a plant metabolite and is found in various organisms such as Sarcopyramis nepalensis, Raphanus sativus var. sativus .
Synthesis Analysis
Syringaresinol can be produced through a one-pot biocatalytic cascade reaction. This process consumes dihydrosinapyl alcohol, which can be produced renewably from the lignocellulosic material. A variant of eugenol oxidase was engineered for the oxidation of dihydrosinapyl alcohol into sinapyl alcohol with good conversion and chemoselectivity . The subsequent oxidative dimerization of sinapyl alcohol into syringaresinol was achieved using horseradish peroxidase .Molecular Structure Analysis
The molecular formula of Syringaresinol is C22H26O8 . The IUPAC name is 4- [6- (4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro [3,4-c]furan-3-yl]-2,6-dimethoxyphenol . The molecular weight is 418.4 g/mol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Syringaresinol include the oxidation of dihydrosinapyl alcohol into sinapyl alcohol and the oxidative dimerization of sinapyl alcohol into syringaresinol .Physical And Chemical Properties Analysis
Syringaresinol has a molecular weight of 418.4 g/mol . It is a lignan, a polyphenol, an aromatic ether, a furofuran, and a polyether .Scientific Research Applications
Cardioprotective Effects in Diabetic Cardiomyopathy
Syringaresinol has demonstrated significant potential in treating diabetic cardiomyopathy. A study by (Li et al., 2020) found that syringaresinol improved cardiac dysfunction, prevented cardiac hypertrophy and fibrosis, and suppressed macrophage infiltration and oxidative stress in type 1 diabetic mice.
Anticancer Properties
In cancer research, syringaresinol has shown promising results. (Park et al., 2008) discovered that syringaresinol inhibited the proliferation of human promyelocytic leukemia cells by inducing G1 arrest and apoptosis.
Renewable Poly(hydroxy)urethanes Synthesis
Syringaresinol's application extends to material science, particularly in creating eco-friendly polymers. (Janvier et al., 2017) explored its use in synthesizing Non-Isocyanate PolyUrethanes (NIPUs), revealing its potential as an alternative to toxic bisphenol-A (BPA).
Protective Effect in Diabetic Nephropathy
Further demonstrating its therapeutic potential, syringaresinol was found to have a protective role in diabetic nephropathy. (Ji et al., 2022) showed that it could improve kidney function and reduce oxidative stress in a rat model.
Promotion of Neuronal Differentiation
Syringaresinol also holds promise in neurology. (Yamazaki et al., 1994) found that it could induce neuronal differentiation in PC12h cells, suggesting potential applications in neurodegenerative diseases.
Modulation of Gut Microbiota and Immunosenescence
An intriguing aspect of syringaresinol is its impact on aging. (Cho et al., 2016) found that it modulated the gut microbiota and delayed immunosenescence in middle-aged mice.
Neuromodulating Agent
In the field of neuropharmacology, syringaresinol was identified as a neuromodulating agent. (Cho et al., 2018) observed that it suppressed excitatory synaptic transmission and epileptic activity in the hippocampus.
Safer Alternative for Epoxy-Amine Resins
Syringaresinol's role in safer material synthesis was further highlighted by (Janvier et al., 2017), demonstrating its use as a renewable and safer alternative to Bisphenol A for epoxy-amine resins.
Safety And Hazards
properties
IUPAC Name |
4-[6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O8/c1-25-15-5-11(6-16(26-2)19(15)23)21-13-9-30-22(14(13)10-29-21)12-7-17(27-3)20(24)18(8-12)28-4/h5-8,13-14,21-24H,9-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWMJRJXZMEZLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Lirioresinol A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038928 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Syringaresinol | |
CAS RN |
1177-14-6, 21453-71-4 | |
Record name | 4-[(1R,3aS,4R,6aS)-4-(4-hydroxy-3,5-dimethoxyphenyl)-hexahydrofuro[3,4-c]furan-1-yl]-2,6-dimethoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Lirioresinol A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038928 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
210 - 211 °C | |
Record name | Lirioresinol A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038928 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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